Degradation Potency vs. Fulvestrant
ER degrader 9 achieves a DC50 of ≤10 nM for ER degradation in MCF-7 cells, defining concentration required for 50% receptor depletion . Fulvestrant, the FDA‑approved SERD comparator, induces ER degradation via a distinct mechanism (receptor destabilization leading to proteasomal turnover), with reported IC50 of 0.094 nM for ER binding but requiring substantially higher concentrations for significant degradation; in comparative studies, fulvestrant at 100 nM achieved only approximately 50% ER reduction in MCF-7 cells after 24 h [1]. Thus, while fulvestrant binds ER with high affinity, its degradation efficiency is markedly lower than that of ER degrader 9 at pharmacologically relevant concentrations.
| Evidence Dimension | ER protein degradation potency (DC50 / EC50) |
|---|---|
| Target Compound Data | DC50 ≤ 10 nM (MCF-7 cells) |
| Comparator Or Baseline | Fulvestrant: ~50% ER reduction at 100 nM; IC50 for ER binding = 0.094 nM |
| Quantified Difference | ER degrader 9 achieves ≥50% degradation at ≤10 nM; fulvestrant requires ~100 nM for comparable degradation extent |
| Conditions | MCF-7 breast cancer cell line; 24 h treatment; Western blot or HiBiT assay |
Why This Matters
For researchers seeking robust ER depletion at low nanomolar concentrations, ER degrader 9 provides a more complete degradation profile than the clinical benchmark SERD.
- [1] Wertz IE, et al. Engineering ERα degraders with pleiotropic ubiquitin ligase ligands. Sci Rep, 2025; fulvestrant degradation extent data. View Source
